molecular formula C26H26O4 B15290403 ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate

ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate

Cat. No.: B15290403
M. Wt: 402.5 g/mol
InChI Key: GTKPAMBVBWSZMH-CAPFRKAQSA-N
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Description

Ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate is a synthetic ester derivative featuring a propenoate backbone with a 3,4-bis(phenylmethoxy)phenyl substituent at the C3 position and a methyl group at the C2 position in the E-configuration. The compound’s molecular formula is C26H26O4, derived from the ethyl esterification of its corresponding carboxylic acid, (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid (CID 75480565) . The phenylmethoxy groups at the 3,4-positions of the aromatic ring enhance steric bulk and lipophilicity, while the ethyl ester group improves metabolic stability and bioavailability compared to its acid counterpart .

Properties

Molecular Formula

C26H26O4

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate

InChI

InChI=1S/C26H26O4/c1-3-28-26(27)20(2)16-23-14-15-24(29-18-21-10-6-4-7-11-21)25(17-23)30-19-22-12-8-5-9-13-22/h4-17H,3,18-19H2,1-2H3/b20-16+

InChI Key

GTKPAMBVBWSZMH-CAPFRKAQSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)/C

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process may involve the following steps:

    Formation of the carboxylic acid intermediate: This can be achieved through various organic reactions, such as Friedel-Crafts acylation or other aromatic substitution reactions.

    Esterification: The carboxylic acid intermediate is reacted with ethanol in the presence of an acid catalyst to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties or potential therapeutic applications.

    Industry: Use in the production of fragrances, flavors, or other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate vs. (E)-3-[3,4-bis(phenylmethoxy)phenyl]prop-2-enoic Acid
  • Key Differences :
    • The target compound has an ethyl ester (-COOEt) at C1, whereas the analog in and features a carboxylic acid (-COOH) group.
    • The methyl group at C2 in the target compound is absent in the acid form.
  • Impact: The ethyl ester increases lipophilicity (logP ~4.5 estimated) compared to the acid (logP ~3.2), enhancing membrane permeability .
Comparison with Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate
  • Key Differences: The cyano (-CN) group in replaces the methyl and phenylmethoxy substituents. The syn-periplanar conformation noted in contrasts with the E-geometry of the target compound.
  • Impact: The cyano group increases electrophilicity, making the compound reactive in nucleophilic additions, unlike the more inert phenylmethoxy groups in the target ester .

Substituent Position and Steric Effects

3,4-Bis(phenylmethoxy)phenyl vs. Mono-Substituted Analogs
  • Example: Compare with (E)-3-[4-(phenylmethoxy)phenyl]prop-2-enoate (hypothetical analog).
Methyl Group at C2
  • Impact :
    • The methyl group at C2 increases steric bulk, possibly stabilizing the double bond against isomerization and altering crystallization behavior .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups logP (Estimated)
This compound C26H26O4 402.48 Ethyl ester, methyl, bis(phenylmethoxy) 4.5
(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid (CID 75480565) C24H22O4 374.43 Carboxylic acid, methyl, bis(phenylmethoxy) 3.2
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate C13H13NO2 215.25 Ethyl ester, cyano, methylphenyl 2.8

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